LogP Differentiation: 2.4-Unit Lipophilicity Advantage Over the [2,3-d] Isomer
The target compound has a calculated LogP of 1.28, whereas the isomeric 2H-pyrido[2,3-d][1,3]oxazine (CAS 23134-77-2) has a LogP of –1.14, representing a 2.42 log-unit increase in lipophilicity for the [3,4-e] scaffold . This difference places the two isomers in distinct drug-likeness space and predicts substantially different membrane permeation kinetics .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.2781 |
| Comparator Or Baseline | 2H-pyrido[2,3-d][1,3]oxazine; LogP = –1.1375 |
| Quantified Difference | ΔLogP = 2.4156 (target more lipophilic) |
| Conditions | Predicted values from ChemSrc database using standard fragment-based calculation methods |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, oral absorption, CNS penetration, and plasma protein binding—researchers optimizing for any of these endpoints must select the scaffold with the appropriate LogP range.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
